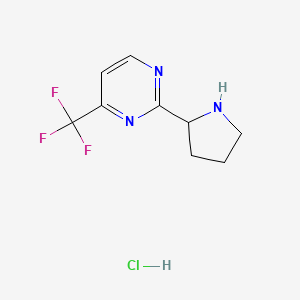

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

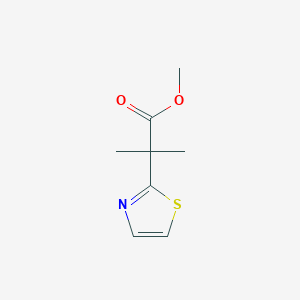

The compound seems to be a derivative of pyrrolidin-2-yl and pyrimidine, both of which are important structures in medicinal chemistry . Pyrrolidin-2-yl is a five-membered ring with nitrogen as one of the atoms, and pyrimidine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” were not found, there are general methods for synthesizing pyrrolidin-2-yl and pyrimidine derivatives. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” would likely involve a pyrrolidin-2-yl group attached to the 2-position of a pyrimidine ring, with a trifluoromethyl group attached to the 4-position .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated innovative methods for the synthesis and characterization of pyrimidine derivatives, including those similar to 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine. For example, a study by Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines through reactions with (hetero)aromatic C-nucleophiles, showcasing the versatility of pyrimidine compounds in chemical synthesis (Smolobochkin et al., 2019). Such methods expand the toolkit for creating novel compounds with potential applications in various domains, including materials science and pharmaceuticals.

Applications in Materials Science

The compound and its derivatives find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers with specific optical properties. Chang et al. (2013) highlighted the synthesis of new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates for high-performance OLEDs, underscoring the potential of pyrimidine derivatives in advanced electronic devices (Chang et al., 2013). Similarly, research into pyridine-containing polyimides derived from pyrimidine dianhydride monomers revealed materials with high thermal stability and low dielectric constants, ideal for electronic applications (Wang et al., 2006).

Antitumor and Antimalarial Potential

On the medicinal front, albeit excluding direct drug use and dosage information, pyrimidine derivatives have shown promise in antitumor and antimalarial applications. The synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, displayed antiproliferative potencies against various tumor cell lines. This finding indicates a pathway for developing novel cancer therapies (Liu et al., 2015). Additionally, compounds like JPC-3210, a trifluoromethyl-substituted pyridine and pyrimidine analogue, were explored for malaria treatment and prevention, highlighting the versatility of pyrimidine derivatives in combating infectious diseases (Chavchich et al., 2016).

Propiedades

IUPAC Name |

2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6;/h3,5-6,13H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHQMKNLMHGWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2668102.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)

![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2668109.png)

![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)

![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)